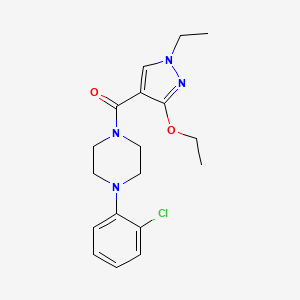

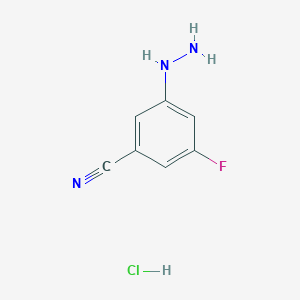

![molecular formula C13H8Cl2N2OS2 B3016721 2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860651-39-4](/img/structure/B3016721.png)

2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol" is a thiazole derivative, which is a class of compounds known for their diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. They are of significant interest in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

The synthesis of thiazole derivatives often involves condensation reactions and the use of various reagents and conditions to achieve the desired substitution patterns on the thiazole ring. For example, the synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was achieved using specific reagents and characterized by spectroscopic techniques . Similarly, the synthesis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was performed using a 1,3-dipolar cycloaddition reaction, a method that could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed by X-ray crystallography. For instance, the crystal structure of 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one was solved using direct methods and refined to a final R-factor, revealing intermolecular hydrogen bonds and intramolecular interactions . These structural analyses are crucial for understanding the three-dimensional conformation and potential reactive sites of the molecule.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including ring-ring interconversions as seen in the rearrangement of 6-(4-chlorophenyl)-3-methyl-5-nitrosoimidazo[2,1-b][1,3]thiazole . The reactivity of these compounds can be influenced by the presence of substituents on the thiazole ring, which can affect the electron density and stability of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be studied using spectroscopic methods such as FT-IR, NMR, and UV spectroscopy. For example, the electronic and vibrational properties of a pyrazoline derivative were investigated using DFT calculations and spectroscopic techniques . The antimicrobial activity of some thiazole derivatives was also assessed, indicating the potential biological relevance of these compounds . These analyses provide insights into the behavior of the compounds under different conditions and their potential applications.

Scientific Research Applications

Synthesis and Characterization

Synthesis of Derivatives : The synthesis of new derivatives, like methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate, has been achieved, providing insights into the chemical behavior of such compounds (Szczepański, Tuszewska, & Trotsko, 2020).

Crystal Structure Analysis : Studies on the crystal structure and physical parameters of related thiazole compounds have been conducted, offering a deeper understanding of their molecular arrangements (GayathriB. et al., 2019).

Biological Activities

Anticancer and Antimicrobial Potential : Various derivatives have shown promising anticancer and antimicrobial activities. For instance, the analysis of specific thiazole compounds has revealed their potential in inhibiting cancer cell growth and microbial proliferation (Viji et al., 2020).

Corrosion Inhibition : Some thiazole derivatives have been evaluated as effective corrosion inhibitors, particularly for oil-well tubular steel in hydrochloric acid solutions, demonstrating their utility in industrial applications (Yadav, Sharma, & Kumar, 2015).

Theoretical Studies

Quantum Chemical Calculations : Theoretical studies, including quantum chemical calculations and molecular dynamics simulations, have been performed to predict the behavior of thiazole derivatives in various environments, such as in corrosion inhibition scenarios (Kaya et al., 2016).

Molecular Aggregation Analysis : Spectroscopic studies have been conducted to understand the molecular aggregation of thiazole derivatives in different solvents, which is critical for their application in various fields (Matwijczuk et al., 2016).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole and thiosemicarbazone derivatives are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins .

Biochemical Pathways

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Some thiazole derivatives have shown growth inhibition activity against certain cancer cell lines .

properties

IUPAC Name |

2-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2OS2/c14-7-1-2-8(9(15)3-7)10-5-19-12(16-10)4-13-17-11(18)6-20-13/h1-3,5-6,18H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSRFLUJPLJNLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)CC3=NC(=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

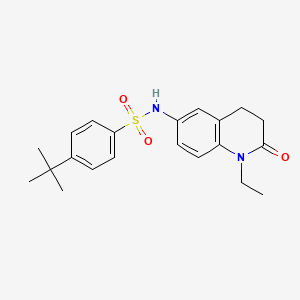

![6-Tert-butyl-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3016646.png)

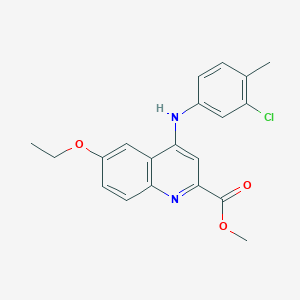

![(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3016648.png)

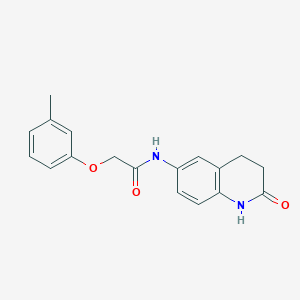

![N-[2-[[(1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3016649.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B3016651.png)

![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016654.png)

![(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3016655.png)

![1-[3-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3016656.png)

![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol](/img/structure/B3016658.png)